

4-Ethylphenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Ethylphenol*

Cat. No.: *B7769218*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylphenol (4-EP) is a phenolic organic compound that has garnered significant attention in diverse scientific fields. It is recognized as a key aroma compound in the food and beverage industry, a metabolite of the gut microbiome with neuromodulatory effects, and a potential antifungal agent. This technical guide provides an in-depth overview of **4-Ethylphenol**, focusing on its fundamental properties, synthesis, analytical methods, and biological activities, with a particular emphasis on its role in signaling pathways.

Core Data Summary

The fundamental physicochemical properties of **4-Ethylphenol** are summarized below for quick reference.

Property	Value	Reference
CAS Number	123-07-9	[1]
Molecular Formula	C ₈ H ₁₀ O	[2]
Molecular Weight	122.16 g/mol	[1]
Appearance	White to cream or brown crystals or crystalline solid	
Melting Point	46 °C	[1]
Boiling Point	217.9 °C	[1]
Flash Point	104 °C	[1]
Solubility	Slightly soluble in water; soluble in alcohol, ether, and benzene	[1]
logP	2.58	[1]
pKa	10.38 @ 20 °C	[1]

Synthesis and Purification

Industrial Synthesis of 4-Ethylphenol

The industrial production of **4-Ethylphenol** is typically achieved through the sulfonation of ethylbenzene followed by alkali fusion.[\[1\]](#)

Experimental Protocol:

- Sulfonation: Ethylbenzene is sulfonated under mild, kinetically controlled conditions to yield 4-ethylbenzenesulfonic acid.
- Alkali Fusion: The resulting 4-ethylbenzenesulfonic acid undergoes alkali fusion to produce **4-Ethylphenol**.

Laboratory Synthesis of 4-Ethylphenol

A general laboratory-scale synthesis of **4-Ethylphenol** from a corresponding aryl alcohol is described below.^[3]

Experimental Protocol:

- To a solution of the starting aryl alcohol (1.0 equivalent) in acetonitrile (MeCN) under an argon atmosphere at 0 °C, add sodium borohydride (1.0 molar equivalent).
- Stir the mixture at 0 °C for 15 minutes.
- Add trimethylsilyl chloride (2.0 equivalents) and potassium iodide (1.5 equivalents) to the mixture at 0 °C.
- Allow the reaction mixture to stir at room temperature under an argon atmosphere until thin-layer chromatography (TLC) indicates the completion of the reaction.
- Dilute the mixture with ethyl acetate (EtOAc) and quench the reaction by adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution and a sodium thiosulfate (Na₂S₂O₃) solution.
- Separate the organic and aqueous layers. Extract the aqueous layer with EtOAc.
- Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).
- Concentrate the solution and purify the residue using silica gel chromatography to obtain **4-Ethylphenol**.

Analytical Methodologies

Accurate quantification of **4-Ethylphenol** is crucial in various research contexts. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the determination of **4-Ethylphenol**, particularly in complex matrices like wine and biological samples.

Sample Preparation for Biological Samples:

- Extract the sample with acetonitrile.
- Remove lipids by partitioning between hexane and acetonitrile.
- Clean up the sample extract using a Florisil PR column.

GC-MS Analysis:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Analysis Mode: Selected Ion Monitoring (SIM) is often used for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a robust and reliable method for the quantification of **4-Ethylphenol**.

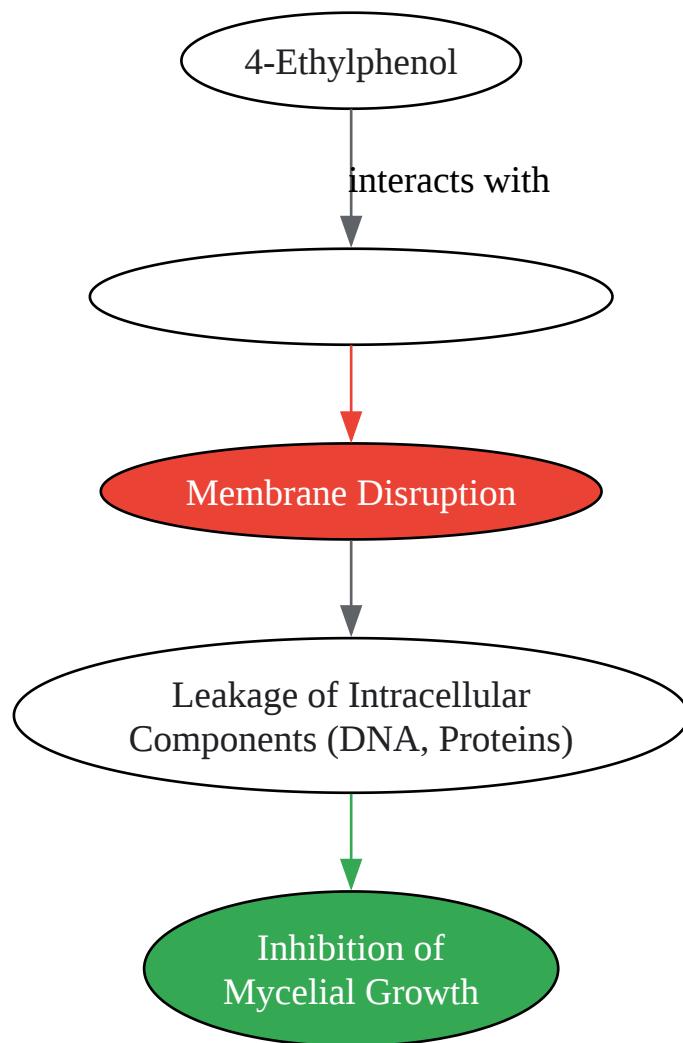
Experimental Protocol for Wine Samples:

- Instrumentation: An HPLC system equipped with a diode-array detector (DAD) or a fluorescence detector.
- Mobile Phase: A gradient system of acetonitrile and water.
- Detection (DAD): 280 nm.[\[4\]](#)
- Detection (Fluorescence): Excitation at 260 nm and emission at 305 nm.[\[4\]](#)
- Quantification: The standard addition method is recommended to mitigate matrix effects.[\[4\]](#)

Biological Signaling and Activity

4-Ethylphenol has been identified as a significant modulator of biological processes, with notable effects on the nervous system and as an antifungal agent.

Neuromodulatory Effects and Signaling Pathway


Recent studies have elucidated the role of **4-Ethylphenol** as a gut microbiome-derived neuromodulator that can influence anxiety-like behavior. It is an intermediate in the conversion of dietary tyrosine to 4-ethylphenyl sulfate (4EPS).^{[5][6]} Elevated levels of 4EPS have been associated with altered brain activity and myelination patterns.^[6] The biosynthesis of 4EPS from tyrosine involves a multi-step pathway mediated by gut microbiota and host enzymes.^[5]

Antifungal Activity

4-Ethylphenol exhibits potent antifungal activity against various plant pathogens. Its mechanism of action involves the disruption of the pathogen's cell membrane.^[7]

Experimental Protocol to Assess Cell Membrane Damage:

- Culture mycelia of the target fungus in a suitable liquid medium (e.g., V8) for 3 days.
- Wash the mycelia and place them in a phosphate-buffered saline (PBS) solution (pH 7.0) containing a specific concentration of **4-Ethylphenol**.
- At regular time intervals (e.g., every 2 hours), measure the concentration of DNA and proteins that have leaked into the PBS solution. An increase in these concentrations over time indicates cell membrane damage.^[7]

[Click to download full resolution via product page](#)

Conclusion

4-Ethylphenol is a multifaceted molecule with significant implications in both industrial and biological research. Its well-defined chemical properties, coupled with established methods for its synthesis and analysis, provide a solid foundation for further investigation. The elucidation of its role in gut-brain axis signaling and its potential as an antifungal agent opens up new avenues for research in neurobiology, microbiology, and drug development. This guide serves as a comprehensive resource to facilitate and inspire future studies on this intriguing compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethylphenol - Wikipedia [en.wikipedia.org]
- 3. 4-Ethylphenol: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Ethylphenol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7769218#4-ethylphenol-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b7769218#4-ethylphenol-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com